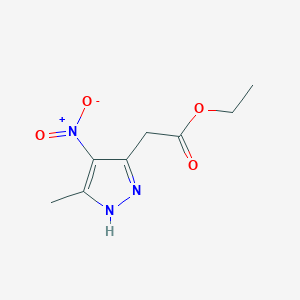
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C31H32ClN3O3 and its molecular weight is 530.07. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A notable study synthesized a series of compounds related to the chemical structure , which were tested for their in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds exhibited potential antimicrobial properties, highlighting the relevance of this chemical structure in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Evaluation
Another study focused on the synthesis of new 2-chloro-3-hetarylquinolines, revealing that certain derivatives exhibited potent antibacterial activity against S. aureus and significant anticancer activity against various tumor cell lines. This underscores the potential of such compounds in the development of new therapies for cancer treatment (Bondock & Gieman, 2015).
Heterocyclic Derivative Syntheses
Research into the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has yielded compounds like tetrahydropyridinedione derivatives. These findings contribute to the chemical versatility and potential pharmacological applications of compounds bearing the quinazolinone structure (Bacchi et al., 2005).
Synthesis and Biological Activities
Further studies have synthesized new compounds with the quinazolinone core and evaluated their antimicrobial activities. These efforts demonstrate the broad utility of quinazolinone derivatives in medicinal chemistry, particularly for their antimicrobial properties (Patel & Shaikh, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 3-amino-2,4-dioxo-1,2-dihydroquinazoline in the presence of acetic anhydride to form 1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline. This intermediate is then reacted with N-phenethylcyclohexanecarboxylic acid chloride in the presence of triethylamine to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-amino-2,4-dioxo-1,2-dihydroquinazoline", "acetic anhydride", "N-phenethylcyclohexanecarboxylic acid chloride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 3-amino-2,4-dioxo-1,2-dihydroquinazoline in the presence of acetic anhydride to form 1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline.", "Step 2: Reaction of 1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with N-phenethylcyclohexanecarboxylic acid chloride in the presence of triethylamine to form the final product, 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide." ] } | |
CAS-Nummer |
866346-04-5 |
Produktname |
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
Molekularformel |
C31H32ClN3O3 |
Molekulargewicht |
530.07 |
IUPAC-Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c32-27-12-6-4-10-25(27)21-34-28-13-7-5-11-26(28)30(37)35(31(34)38)20-23-14-16-24(17-15-23)29(36)33-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,33,36) |
InChI-Schlüssel |
SNCLOFFIJILANU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![Ethyl 2-[2-(4-cyanobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2518863.png)
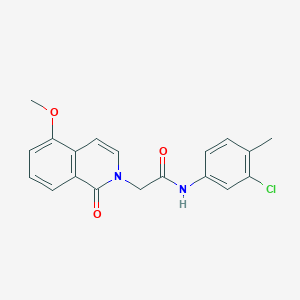
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
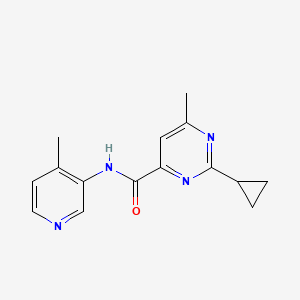
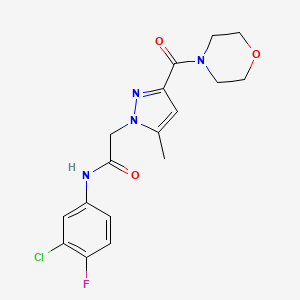
![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)
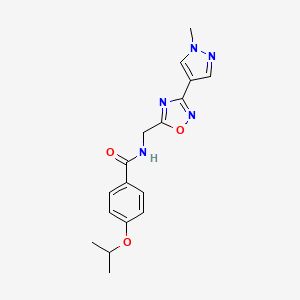
![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)
